Isoglobotriaose

説明

特性

CAS番号 |

41744-59-6 |

|---|---|

分子式 |

C19H34O15 |

分子量 |

502.5 g/mol |

IUPAC名 |

(2R,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(1S,2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C19H34O15/c20-2-6-1-9(13(28)15(30)11(6)26)32-18-14(29)10(5-23)33-19(16(18)31)34-17(8(25)4-22)12(27)7(24)3-21/h3,6-20,22-31H,1-2,4-5H2/t6-,7+,8-,9+,10-,11+,12-,13+,14+,15+,16-,17-,18+,19+/m1/s1 |

InChIキー |

DRRWNKCTTZUPPM-FBSSLUAZSA-N |

異性体SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O |

物理的記述 |

Solid |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Isoglobotriaose

This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of Isoglobotriaose. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular intricacies of this trisaccharide.

Chemical Structure and Properties of this compound

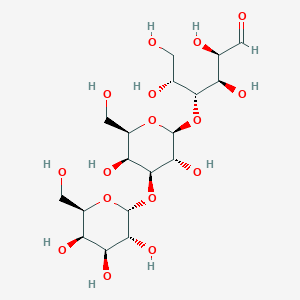

This compound is a trisaccharide with the systematic name α-D-galactopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose.[1] It is an isomer of Globotriaose, differing in the linkage between the two galactose units. The structure consists of a terminal α-D-galactose residue linked to a β-D-galactose, which is in turn linked to a D-glucose unit.

Chemical Structure:

The chemical structure of this compound is represented as Galα1-3Galβ1-4Glc.[1]

Quantitative Data:

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₃₂O₁₆ | [1] |

| Molecular Weight | 504.44 g/mol | [1] |

| Monoisotopic Mass | 504.16903 g/mol | N/A |

| CAS Number | 41744-59-6 | [1] |

Experimental Protocols

Enzymatic Synthesis of this compound

The synthesis of this compound can be achieved through a one-pot, three-enzyme system.[2] This method offers high specificity and yield.

Materials:

-

Lactose

-

Glucose-1-phosphate (Glc-1-P)

-

Uridine 5'-triphosphate (UTP)

-

UDP-glucose pyrophosphorylase (GlaU)

-

UDP-Gal 4-epimerase (GalE)

-

α1-3-Galactosyltransferase (α1-3GalT)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

-

Incubator

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Lyophilizer

Protocol:

-

Reaction Setup: In a sterile microcentrifuge tube, combine lactose, Glc-1-P, and UTP in the reaction buffer.

-

Enzyme Addition: Add UDP-glucose pyrophosphorylase (GlaU), UDP-Gal 4-epimerase (GalE), and α1-3-galactosyltransferase (α1-3GalT) to the reaction mixture. The optimal enzyme concentrations should be determined empirically.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (typically 37°C) for a sufficient period (e.g., 24-48 hours) to allow for the complete conversion of substrates.

-

Reaction Quenching: Terminate the reaction by heating the mixture to 100°C for 5 minutes to denature the enzymes.

-

Purification: Purify the synthesized this compound from the reaction mixture using HPLC with a suitable column (e.g., a carbohydrate analysis column).

-

Lyophilization: Lyophilize the purified fractions to obtain this compound as a solid powder.

-

Characterization: Confirm the identity and purity of the synthesized this compound using NMR spectroscopy and mass spectrometry.

Characterization by NMR Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of oligosaccharides.

Instrumentation:

-

High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

-

NMR tubes

Sample Preparation:

-

Dissolve a few milligrams of the lyophilized this compound in deuterium oxide (D₂O).

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts and coupling constants of the protons.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to determine the chemical shifts of the carbon atoms.

-

2D NMR: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons and to assign all signals unambiguously.

Characterization by Mass Spectrometry

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF or Orbitrap).

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the parent ion (e.g., [M+Na]⁺ or [M+H]⁺).

-

Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Acquire the MS/MS spectrum to observe the fragmentation pattern, which provides information about the sequence and linkage of the monosaccharide units.

Biological Significance and Signaling Pathway

This compound and its isomer Globotriaose are biologically significant as they can act as receptors for bacterial toxins, such as Verotoxin (also known as Shiga-like toxin) produced by certain strains of Escherichia coli. The binding of these toxins to their cell surface receptors is the initial step in their cellular entry and subsequent cytotoxicity.

Shiga Toxin Cellular Entry and Trafficking Pathway

The following diagram illustrates the key steps involved in the cellular uptake and intracellular trafficking of Shiga toxin after binding to its receptor on the cell surface.

Caption: Cellular entry and trafficking of Shiga toxin.

Conclusion

This compound is a structurally defined trisaccharide with important biological functions, particularly in the context of host-pathogen interactions. While detailed experimental data on its physicochemical properties are not widely disseminated, the methodologies for its synthesis and characterization are well-established. Further research into the specific roles of this compound and its isomers will continue to be a significant area of investigation in glycobiology and drug development.

References

Isoglobotriaose: A Technical Guide to its Discovery, Synthesis, and Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoglobotriaose (iGb3), a glycosphingolipid of the isoglobo-series, has emerged from a molecule of structural curiosity to a significant player in the field of immunology. Initially discovered as a minor component of mammalian tissues, its role as an endogenous ligand for Natural Killer T (NKT) cells has placed it at the center of research into innate immunity and its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological function of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers in the field.

Discovery and History

The story of this compound begins with the systematic characterization of glycosphingolipids from various mammalian tissues. Its discovery was not a singular event but rather a gradual elucidation through the work of several research groups.

Initial Isolation and Structural Elucidation:

Isoglobotriaosylceramide (the ceramide-linked form of this compound) was first identified in the 1970s and early 1980s as a component of the neutral glycosphingolipid fraction of canine and rat small intestines. Early studies by Sweeley and coworkers, and later by Karlsson and colleagues, were instrumental in its initial isolation and characterization. These pioneering studies distinguished iGb3 from its more abundant isomer, globotriaosylceramide (Gb3), based on the linkage of the terminal galactose residue.

The definitive structural elucidation, including the correct stereochemistry and linkage analysis, was significantly advanced by the work of Dr. Tomoya Ogawa, who published the first detailed Nuclear Magnetic Resonance (NMR) spectra of iGb3. This work was crucial in confirming the Gal(α1→3)Gal(β1→4)Glc-ceramide structure of isoglobotriaosylceramide.

A Shift in Focus: The Immunological Role:

For many years, the biological significance of iGb3 remained largely unknown. A paradigm shift occurred with the discovery that iGb3 is an endogenous ligand for CD1d, a major histocompatibility complex (MHC) class I-like molecule. This interaction leads to the activation of a specific subset of T lymphocytes known as Natural Killer T (NKT) cells. This discovery transformed iGb3 from a mere structural variant of Gb3 into a key molecule in the dialogue between the innate and adaptive immune systems.

Quantitative Data

Precise quantitative data is essential for understanding the biochemical and physiological roles of this compound. While comprehensive data remains an active area of research, the following table summarizes some of the key reported values.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Kd) of iGb3 to CD1d | |||

| Mouse CD1d | 50–100 μM | Surface Plasmon Resonance | [1] |

| Human CD1d | Weak to no significant binding | Various assays | [2] |

| Enzyme Kinetics of iGb3 Synthase | |||

| Km (Lactosylceramide) | Data not available | ||

| Vmax | Data not available | ||

| Tissue Concentration | |||

| Thymus | Trace amounts detected | Mass Spectrometry | |

| Dendritic Cells | Detected | Mass Spectrometry |

Experimental Protocols

Isolation of Isoglobotriaosylceramide from Intestinal Tissue

The following protocol is a generalized procedure based on established methods for glycosphingolipid extraction and purification.

Materials:

-

Intestinal tissue (e.g., canine or rat small intestine)

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS)

-

DEAE-Sephadex A-25 resin

-

Silica gel for column chromatography

-

High-performance thin-layer chromatography (HPTLC) plates

-

Orcinol or resorcinol spray reagent

Procedure:

-

Homogenization and Lipid Extraction:

-

Excise and thoroughly wash the intestinal tissue with cold PBS to remove contents and contaminants.

-

Homogenize the tissue in a chloroform:methanol (2:1, v/v) mixture.

-

Perform a Folch extraction by adding water to create a biphasic system. The lower organic phase will contain the total lipids.

-

Collect the lower phase and dry it under a stream of nitrogen.

-

-

DEAE-Sephadex Chromatography:

-

Resuspend the dried lipid extract in chloroform:methanol:water (30:60:8, v/v/v).

-

Apply the sample to a DEAE-Sephadex A-25 column (acetate form) to separate neutral and acidic glycosphingolipids.

-

Elute the neutral glycosphingolipid fraction with the same solvent system.

-

-

Silica Gel Column Chromatography:

-

Dry the neutral glycosphingolipid fraction and acetylate it using acetic anhydride in pyridine.

-

Fractionate the acetylated neutral glycosphingolipids on a silica gel column using a gradient of acetone in hexane.

-

Monitor the fractions by HPTLC.

-

-

Deacetylation and Final Purification:

-

Pool the fractions containing the desired trihexosylceramides.

-

Deacetylate the pooled fractions using sodium methoxide in methanol.

-

Perform a final purification step using high-performance liquid chromatography (HPLC) on a silica gel column to obtain pure isoglobotriaosylceramide.

-

-

Characterization:

-

Confirm the identity and purity of the isolated isoglobotriaosylceramide using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Chemical Synthesis of this compound

The total chemical synthesis of this compound is a complex, multi-step process. The following is a conceptual outline of a typical synthetic strategy.

Key Stages:

-

Glycosyl Donor and Acceptor Preparation:

-

Synthesize a protected galactosyl donor with a leaving group at the anomeric position (e.g., a trichloroacetimidate or a thioglycoside).

-

Prepare a protected lactosyl acceptor with a free hydroxyl group at the C3 position of the galactose residue.

-

-

Glycosylation Reaction:

-

Couple the galactosyl donor and the lactosyl acceptor in the presence of a suitable promoter (e.g., trimethylsilyl trifluoromethanesulfonate). This reaction forms the α(1→3) glycosidic linkage.

-

-

Deprotection:

-

Remove the protecting groups from the resulting trisaccharide to yield this compound. This typically involves multiple steps to selectively remove different types of protecting groups.

-

-

Purification:

-

Purify the final product using chromatographic techniques such as silica gel chromatography and HPLC.

-

Biological Function and Signaling Pathway

The most well-characterized biological function of this compound is its role as an endogenous antigen for NKT cells. This interaction is central to the activation of these innate-like lymphocytes. More recently, a novel signaling pathway has been described where iGb3, through its interaction with CD1d, can amplify Toll-like receptor (TLR)-mediated inflammatory responses in antigen-presenting cells (APCs).

The iGb3-CD1d Reverse Signaling Pathway

Upon activation of an APC (e.g., a macrophage or dendritic cell) through a TLR, the synthesis of iGb3 is upregulated. This newly synthesized iGb3 can then bind to CD1d molecules within endosomal compartments. This binding event initiates a "reverse signal" into the APC, amplifying the initial TLR signal.

The key steps in this pathway are as follows:

-

TLR Activation and iGb3 Synthesis: Activation of a TLR (e.g., TLR4 by lipopolysaccharide) leads to increased expression of iGb3 synthase, resulting in elevated levels of iGb3.

-

iGb3-CD1d Complex Formation: iGb3 binds to CD1d molecules in endosomal compartments.

-

Pyk2 Recruitment and Activation: The iGb3-CD1d complex recruits and activates the proline-rich tyrosine kinase 2 (Pyk2).

-

Activation of IKKβ and TBK1: Activated Pyk2 then phosphorylates and activates IκB kinase β (IKKβ) and TANK-binding kinase 1 (TBK1).

-

Amplification of TLR Signaling: The activation of IKKβ and TBK1 leads to enhanced activation of NF-κB and IRF3/7, respectively, resulting in an amplified production of pro-inflammatory cytokines and type I interferons.

Visualizations

Signaling Pathway Diagram

Caption: iGb3-CD1d reverse signaling pathway amplifying TLR responses.

Experimental Workflow Diagram

Caption: Workflow for the isolation of isoglobotriaosylceramide.

Conclusion

This compound has transitioned from a structural curiosity to a molecule of significant immunological interest. Its role as an endogenous ligand for NKT cells and its involvement in the amplification of innate immune responses highlight its importance in cellular communication and host defense. Further research into the precise regulation of its synthesis, its distribution in various tissues, and the detailed kinetics of its interactions will undoubtedly provide deeper insights into its physiological and pathological roles, potentially opening new avenues for therapeutic intervention in infectious diseases, autoimmunity, and cancer.

References

The Contested Role of Isoglobotriaose in Mammalian Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoglobotriaose (iGb3), a glycosphingolipid of the isoglobo-series, has been a subject of considerable scientific debate regarding its biological function in mammals. Initially heralded as a key endogenous ligand for the activation of invariant Natural Killer T (iNKT) cells, subsequent research has cast significant doubt on this role, particularly in humans. This technical guide provides an in-depth review of the current understanding of iGb3's biological functions, metabolism, and the controversies surrounding its activity. It details the signaling pathways associated with iGb3, presents available quantitative data, and offers comprehensive experimental protocols for its study. The evidence strongly suggests that while iGb3 can act as an agonist for mouse iNKT cells under specific conditions, its physiological relevance in thymic selection is questionable, and its endogenous production in humans is functionally absent. This has significant implications for immunology and the field of xenotransplantation.

Introduction

Isoglobotrihexosylceramide (iGb3) is a glycosphingolipid composed of a ceramide backbone linked to a trisaccharide headgroup (Galα1-3Galβ1-4Glcβ1-Cer). Its structural isomer, globotriaosylceramide (Gb3), is well-known for its accumulation in Fabry disease[1][2]. The biological significance of iGb3 came into focus with the proposition that it serves as the endogenous ligand presented by the CD1d molecule to activate invariant Natural Killer T (iNKT) cells, a unique subset of T lymphocytes that bridge the innate and adaptive immune systems[3][4]. This hypothesis was based on the observation that iGb3 could stimulate iNKT cells in vitro[5].

However, the role of iGb3 as a primary self-antigen has been challenged by several key findings. Studies on mice genetically deficient in iGb3 synthase (iGb3S) revealed normal development and function of iNKT cells, suggesting iGb3 is not essential for their thymic selection[5][6][7]. Furthermore, extensive analysis has shown that the human gene for iGb3S contains mutations that render it non-functional, meaning humans are unlikely to produce iGb3 endogenously[3][8][9].

This guide synthesizes the available data on iGb3, focusing on its controversial role in iNKT cell biology, its metabolic pathway, and its implications in other areas such as xenotransplantation, where its absence in humans makes it a potential xenoantigen[3][8].

Biosynthesis and Metabolism of this compound

iGb3 is synthesized from the precursor lactosylceramide (Lac-Cer) by the enzyme isoglobotriaosylceramide synthase (iGb3S), also known as α1,3-galactosyltransferase 2 (A3galt2). This enzyme catalyzes the addition of a galactose moiety in an α1,3-linkage to the terminal galactose of Lac-Cer[10]. This pathway is distinct from the synthesis of its isomer, Gb3, which is formed by the action of Gb3 synthase (A4GALT), adding a galactose in an α1,4-linkage[10].

Metabolic Pathway Diagram

Caption: Biosynthesis of iGb3 from Lactosylceramide and its subsequent degradation.

Biological Function and Signaling Pathways

The primary and most debated function of iGb3 is its role in the activation of type I iNKT cells. This interaction is dependent on the presentation of iGb3 by the non-classical MHC-I-like molecule, CD1d.

iNKT Cell Activation Pathway

In mice, iGb3 can be presented by CD1d on antigen-presenting cells (APCs) to the semi-invariant T-cell receptor (TCR) of iNKT cells. This recognition triggers a downstream signaling cascade, leading to iNKT cell activation, proliferation, and cytokine production.

The initial signaling events after TCR engagement involve the Src-family kinase Lck , which phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex associated with the TCR[11][12][13]. This creates docking sites for another kinase, ZAP-70 . Lck then phosphorylates and activates ZAP-70[5][14]. Activated ZAP-70 phosphorylates key adaptor proteins, primarily Linker for Activation of T cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) [11][13]. This leads to the formation of a "signalosome" that recruits other effector molecules, including phospholipase C-gamma (PLC-γ), which ultimately results in calcium flux, activation of transcription factors (like NFAT, AP-1, and NF-κB), and the production of a wide array of cytokines such as IFN-γ and IL-4[11].

Caption: iNKT cell activation pathway upon recognition of the iGb3-CD1d complex.

A critical finding is the species-selectivity of this interaction. A single amino acid difference between mouse and human CD1d (Gly155 in mouse vs. Trp153 in human) prevents the human CD1d molecule from effectively presenting iGb3 to the iNKT TCR[12][15]. This structural hindrance provides a molecular basis for the lack of iGb3-dependent iNKT cell activation in humans[12][15].

CD1d Reverse Signaling

Emerging evidence suggests a role for iGb3 in a "reverse signaling" pathway within the APC itself. TLR activation in macrophages can induce the rapid production of iGb3, which then interacts with CD1d in endosomal compartments[3]. This interaction is proposed to trigger a signaling cascade downstream of CD1d, amplifying the TLR-driven innate inflammatory response, including the production of cytokines like TNF and IL-6[3]. The cytoplasmic tail of CD1d contains tyrosine and serine residues that can be phosphorylated, initiating intracellular signaling[8].

Caption: Proposed CD1d reverse signaling pathway initiated by endogenous iGb3.

Quantitative Data

Quantitative data on iGb3 is sparse and often qualitative. The following tables summarize the available information.

Table 1: Receptor Binding Affinities

| Ligand-Receptor Complex | Species | Method | Binding Affinity (KD) | Notes | Reference(s) |

| Mouse iNKT TCR to iGb3-mCD1d | Mouse | - | Low Affinity (µM range) | Does not typically elicit a cytokine response without co-stimulation. A specific KD value is not well-established. | [4] |

| Human iNKT TCRs to iGb3-hCD1d | Human | Surface Plasmon Resonance | Undetectable at 1 µM | The structural mismatch in human CD1d prevents effective binding. | [11] |

| Mouse Vα14 TCR to α-GalCer-mCD1d | Mouse | Surface Plasmon Resonance | High Affinity | Serves as a positive control for strong iNKT cell agonists. | [10] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Species | Substrate(s) | KM | Vmax | Notes |

| iGb3 Synthase (A3galt2) | Mouse | Lactosylceramide, UDP-Galactose | Not Reported | Not Reported | Specific kinetic data for mouse iGb3S is not available in the reviewed literature. |

| Gb3 Synthase (A4GALT) | - | Lactosylceramide, UDP-Galactose | - | - | Used as a related enzyme for methodological reference. Specific activity for Gb3 synthesis from Lac-Cer is reported as ~7.6 mU/mg protein. |

Table 3: Tissue Concentrations

| Tissue | Species | Method | Concentration | Notes | Reference(s) |

| Thymus | Mouse, Human | Mass Spectrometry | Undetectable | The lack of detectable iGb3 in the thymus argues against its role in iNKT cell selection. | [6] |

| Dorsal Root Ganglia | Mouse | Mass Spectrometry | Detected | iGb3S-deficient mice lack iGb3 in this tissue, confirming its origin. Quantitative levels are not specified. | [6][7] |

| Various Tissues | Human | mRNA Analysis, Gene Sequencing | Not Applicable | Functional iGb3S mRNA is not detected, and the gene is considered a pseudogene. | [3][8][9] |

Experimental Protocols

The following protocols are synthesized from published methodologies and provide a framework for studying iGb3.

Protocol: iGb3 Synthase Activity Assay

This protocol is adapted from methods used for the related enzyme Gb3 synthase[16][17] and is designed to measure the transfer of radiolabeled galactose to a lactosylceramide acceptor.

Workflow Diagram

Caption: Workflow for determining iGb3 synthase activity.

1. Preparation of Membrane Fraction (Enzyme Source): a. Homogenize mouse tissue (e.g., spleen, where iGb3S mRNA is detected) or transfected cells in an ice-cold buffer (e.g., 0.05 M cacodylate buffer, pH 7.2). b. Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. c. Ultracentrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the membranes. d. Resuspend the membrane pellet in a known volume of cacodylate buffer and determine protein concentration (e.g., via Bradford assay).

2. Enzyme Reaction: a. In a glass tube, prepare the reaction mixture:

- Lactosylceramide (acceptor substrate): 50 nmol

- [¹⁴C]-UDP-Galactose (donor substrate): 0.1 µCi (approx. 2 nmol)

- MnCl₂: 10 mM (final concentration)

- Triton X-100: 0.3% (final concentration)

- Cacodylate Buffer (0.05 M, pH 7.2) to bring the volume to 40 µL. b. Add 10 µL of the membrane fraction (containing 20-50 µg of protein) to initiate the reaction. c. Incubate at 37°C for 2-4 hours with gentle shaking.

3. Product Separation and Quantification: a. Stop the reaction by adding 1 mL of cold deionized water. b. Apply the mixture to a pre-conditioned Sep-Pak C18 cartridge. c. Wash the cartridge with 10 mL of water to remove unreacted [¹⁴C]-UDP-Galactose. d. Elute the glycolipid products (including newly synthesized [¹⁴C]-iGb3) with 5 mL of methanol. e. Quantify the radioactivity in the eluate using a liquid scintillation counter. f. (Optional but recommended): Confirm product identity by running the eluate on a High-Performance Thin-Layer Chromatography (HPTLC) plate alongside an iGb3 standard and visualizing via autoradiography.

4. Calculation of Activity: a. Calculate the nanomoles of product formed based on the specific activity of the [¹⁴C]-UDP-Galactose. b. Express enzyme activity as nmol of product per hour per mg of protein.

Protocol: In Vitro iNKT Cell Stimulation Assay

This protocol is adapted from established methods for stimulating iNKT cells with the potent agonist α-GalCer[18][19]. Due to the low affinity of the iGb3 interaction, higher concentrations and/or the presence of co-stimulatory signals may be required.

1. Cell Preparation: a. Isolate splenocytes from a C57BL/6 mouse by mechanical disruption of the spleen, followed by red blood cell lysis using ACK buffer. b. Wash the cells and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol). c. Count cells and adjust the concentration to 2 x 10⁶ cells/mL.

2. Stimulation: a. Plate 1 x 10⁶ splenocytes (in 0.5 mL) per well in a 48-well plate. b. Add iGb3 (solubilized in a suitable vehicle, e.g., DMSO/Tween) to achieve final concentrations ranging from 1 to 20 µg/mL. Include a vehicle-only control and a positive control (e.g., α-GalCer at 100 ng/mL). c. (Optional): To assess the role of co-stimulation, add blocking antibodies for CD40L or CD28/B7 pathways. d. Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

3. Assessment of Activation: a. Cytokine Production: Collect the culture supernatant after 48 or 72 hours. Measure the concentration of IFN-γ and IL-4 using a commercial ELISA kit according to the manufacturer's instructions. b. Cell Proliferation: Prior to culture, label splenocytes with CFSE (Carboxyfluorescein succinimidyl ester). After 72 hours, harvest the cells, stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3) and iNKT cell markers (e.g., α-GalCer-loaded CD1d tetramer), and analyze by flow cytometry. Proliferation is measured by the serial dilution of CFSE fluorescence in the iNKT cell population. c. Activation Marker Upregulation: After 24 hours of stimulation, stain cells with antibodies against early activation markers like CD69 and analyze the iNKT cell population by flow cytometry.

Protocol: Extraction and Analysis of iGb3 from Tissue by LC-MS/MS

This protocol provides a general framework for the extraction and relative quantification of glycolipids from mammalian tissue, which can be optimized for iGb3[20][21][22].

Workflow Diagram

Caption: Workflow for iGb3 extraction and quantification from tissue by LC-MS/MS.

1. Sample Preparation and Homogenization: a. Weigh approximately 50-100 mg of frozen mouse tissue (e.g., dorsal root ganglia, spleen). b. Homogenize the tissue in 1 mL of ice-cold methanol using a mechanical homogenizer.

2. Lipid Extraction (Folch Method): a. Transfer the homogenate to a glass tube. Add 2 mL of chloroform to the 1 mL of methanol homogenate (final ratio CHCl₃:MeOH = 2:1). b. Vortex vigorously for 2 minutes and incubate at room temperature for 20 minutes. c. Add 0.6 mL of 0.9% NaCl solution to induce phase separation. d. Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new tube.

3. Sample Cleanup and Concentration: a. Dry the collected organic phase under a gentle stream of nitrogen gas. b. Reconstitute the dried lipid extract in a known, small volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

4. LC-MS/MS Analysis: a. Chromatography: Inject the reconstituted sample onto a C18 reverse-phase HPLC column. Use a gradient elution, for example, with mobile phase A (water with 0.1% formic acid and 10 mM ammonium formate) and mobile phase B (acetonitrile/isopropanol with 0.1% formic acid and 10 mM ammonium formate). b. Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). c. Quantification: Use Multiple Reaction Monitoring (MRM) for quantification. A specific precursor ion for an iGb3 species (based on its ceramide backbone) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (e.g., the glycan headgroup fragment) is monitored in the third quadrupole. Develop an MRM transition specific to iGb3. For relative quantification, normalize the iGb3 peak area to the weight of the initial tissue sample. For absolute quantification, a stable isotope-labeled iGb3 internal standard would be required.

Conclusion and Future Directions

The biological function of this compound in mammals remains a nuanced and controversial topic. While compelling evidence demonstrates its ability to act as an agonist for mouse iNKT cells in vitro and highlights a potential role in CD1d reverse signaling, its physiological necessity for iNKT cell development in vivo is not supported by genetic knockout studies in mice[5][6]. In humans, the absence of a functional iGb3 synthase gene strongly argues against a role for iGb3 as an endogenous self-antigen[3][8].

For drug development professionals, targeting the iGb3 pathway for immunomodulation in humans appears to be a non-viable strategy. However, the pronounced differences between mouse and human iNKT cell recognition of iGb3 serve as a critical reminder of the species-specific nature of the CD1d system and the importance of validating findings from mouse models in human systems.

Future research should focus on:

-

Identifying the true endogenous ligands responsible for iNKT cell selection in both mice and humans.

-

Further elucidating the mechanism and physiological relevance of CD1d reverse signaling and determining if other endogenous lipids can trigger this pathway.

-

Characterizing the functional role of iGb3 in the specific tissues where it is expressed in some mammals, such as the dorsal root ganglia in mice [6].

Understanding these areas will provide a clearer picture of iNKT cell biology and the broader roles of glycosphingolipids in mammalian immunity.

References

- 1. Inhibition of CD1d-mediated antigen presentation by the transforming growth factor-β/Smad signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of T cells in mouse lymphoid tissue and blood with flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic synthesis of Gb3 and iGb3 ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Normal development and function of invariant natural killer T cells in mice with isoglobotrihexosylceramide (iGb3) deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Normal development and function of invariant natural killer T cells in mice with isoglobotrihexosylceramide (iGb3) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CD1 molecules: Beyond antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. imarcgroup.com [imarcgroup.com]

- 10. Crystal Structures of Mouse CD1d-iGb3 Complex and its Cognate Vα14 T Cell Receptor Suggest a Model for Dual Recognition of Foreign and Self Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | CD28 shapes T cell receptor signaling by regulating Lck dynamics and ZAP70 activation [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differences in CD1d protein structure determine species-selective antigenicity of isoglobotrihexosylceramide (iGb3) to invariant natural killer T (iNKT)Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rupress.org [rupress.org]

- 17. Developing Understanding of the Roles of CD1d-restricted T cell Subsets in Cancer: Reversing Tumor-induced Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. abcam.com [abcam.com]

- 19. youtube.com [youtube.com]

- 20. Human and Mouse Type I Natural Killer T Cell Antigen Receptors Exhibit Different Fine Specificities for CD1d-Antigen Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tissue Sample Preparation for LC-MS Analysis [protocols.io]

- 22. LC-MS Sample Preparation | Thermo Fisher Scientific - CN [thermofisher.cn]

The Dual Signaling Roles of Isoglobotriaose: A Technical Guide for Researchers

Introduction

Isoglobotriaose (iGb3), a glycosphingolipid of the isoglobo-series, has emerged as a critical modulator of immune responses. Initially identified as an endogenous ligand for Natural Killer T (NKT) cells, recent research has unveiled a more intricate role for iGb3 in cell signaling, extending beyond its function as a T-cell antigen. This technical guide provides an in-depth exploration of the known signaling pathways involving iGb3, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of iGb3's function in cellular communication.

The Canonical Pathway: iGb3 as a Ligand for NKT Cell Activation

The most well-established role of this compound is its function as a glycolipid antigen presented by the CD1d molecule on the surface of antigen-presenting cells (APCs), such as dendritic cells (DCs), to activate NKT cells. This interaction triggers a signaling cascade within the NKT cell, leading to the release of a variety of cytokines and subsequent downstream immune responses, including potent anti-tumor activity.

Signaling Pathway Diagram

Caption: iGb3-mediated activation of NKT cells.

Quantitative Data: Cytokine Production and Anti-Tumor Effects

The activation of NKT cells by iGb3-pulsed DCs leads to the secretion of key cytokines and demonstrates significant anti-tumor effects. The following tables summarize quantitative data from relevant studies.

| In Vitro Cytokine Production | |||

| Stimulus | Cell Type | Cytokine Measured | Concentration/Response |

| iGb3 (100 ng/mL) on BM-DCs | 2C12 NKT hybridoma | IFN-γ | ~150 pg/mL |

| 4‴-dh-iGb3 (100 ng/mL) on BM-DCs | 2C12 NKT hybridoma | IFN-γ | ~350 pg/mL[1] |

| iGb3 (100 ng/mL) on BM-DCs | 2C12 NKT hybridoma | IL-4 | ~20 pg/mL |

| 4‴-dh-iGb3 (100 ng/mL) on BM-DCs | 2C12 NKT hybridoma | IL-4 | ~25 pg/mL[1] |

| In Vivo Anti-Tumor Activity | |||

| Treatment | Tumor Model | Metric | Result |

| iGb3-primed BM-DCs | B16F10-Nex2 melanoma lung colonization | Number of lung nodules | 4-fold reduction compared to unprimed DCs[2] |

| α-GalCer-primed BM-DCs | B16F10-Nex2 melanoma lung colonization | Number of lung nodules | 4-fold reduction compared to unprimed DCs[2] |

Experimental Protocols

-

Isolation of Bone Marrow Cells: Harvest bone marrow from the femurs and tibias of mice.

-

Differentiation of BM-DCs: Culture bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4 for 6-8 days.

-

Loading of iGb3: On day 7, collect immature DCs and incubate them with iGb3 at a concentration of 20 µg/mL for 18-24 hours.[2] For studies with iGb3 analogues, a concentration of 100 ng/mL has been used.[1]

-

Maturation of BM-DCs: Add a maturation stimulus, such as lipopolysaccharide (LPS) at 1 µg/mL, for the final 24 hours of culture.

-

Co-culture: Co-culture iGb3-loaded BM-DCs (e.g., 1 x 10⁵ cells/well) with an NKT cell line (e.g., DN32.D3 or 2C12 hybridoma, 1 x 10⁵ cells/well) in a 96-well plate.[1][3]

-

Incubation: Incubate the co-culture for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Cytokine Analysis: Collect the supernatant and measure cytokine concentrations (e.g., IL-2, IFN-γ, IL-4) using ELISA or a cytometric bead array.

-

Tumor Cell Injection: Intravenously inject syngeneic mice (e.g., C57BL/6) with a suspension of melanoma cells (e.g., 5 x 10⁴ B16F10-Nex2 cells in 100 µL).[2]

-

Treatment: On days 2 and 4 post-tumor injection, intravenously administer iGb3-loaded BM-DCs (e.g., 5 x 10⁵ cells in 100 µL).[2]

-

Endpoint Analysis: Euthanize the mice at a predetermined time point (e.g., day 14) and harvest the lungs. Count the number of metastatic nodules on the lung surface.

The Non-Canonical Pathway: iGb3 in CD1d Reverse Signaling

A novel and significant role for iGb3 has been identified within APCs, where it participates in a "reverse signaling" pathway that amplifies Toll-like receptor (TLR)-mediated inflammatory responses. This pathway is independent of NKT cells and highlights a direct role for iGb3 in modulating innate immunity.

Signaling Pathway Diagram

Caption: iGb3-mediated CD1d reverse signaling in APCs.

Quantitative Data: Amplification of TLR Signaling

The engagement of the iGb3-CD1d reverse signaling pathway leads to a significant enhancement of TLR-induced responses.

| Molecular Activation | ||

| Cell Type | Measurement | Observation |

| Macrophages | Pyk2 phosphorylation upon TLR activation | Substantially impaired in CD1d-deficient macrophages[4] |

| Macrophages | TLR-induced Pyk2 phosphorylation with iGb3 treatment | Enhanced phosphorylation[4] |

| Macrophages | LPS-induced IKKβ phosphorylation (Ser177/181) | Significantly attenuated in Pyk2-silenced or CD1d-deficient macrophages[4] |

Experimental Protocols

-

Cell Culture and Stimulation: Culture murine bone marrow-derived macrophages or a macrophage cell line (e.g., RAW 264.7). Stimulate the cells with a TLR ligand, such as LPS (from E. coli O111:B4) at a concentration of 100 ng/mL.

-

iGb3 Treatment: In parallel experiments, pre-treat cells with iGb3 (e.g., 10 µg/mL) for a specified time (e.g., 2 hours) before or concurrently with TLR ligand stimulation.

-

Protein Analysis (Western Blot): Lyse the cells at various time points after stimulation. Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of key signaling molecules, including CD1d (anti-phosphotyrosine), Pyk2 (p-Pyk2 Tyr402), IKKβ (p-IKKβ Ser177/181), and TBK1 (p-TBK1 Ser172).

-

Co-immunoprecipitation: To assess protein-protein interactions, perform co-immunoprecipitation using an antibody against CD1d or Pyk2, followed by Western blotting for the interacting partners (e.g., Pyk2, IKKβ, TBK1).[4]

-

Cell Preparation: Plate macrophages on glass coverslips and stimulate with LPS and/or iGb3 as described above.

-

Immunofluorescence Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with bovine serum albumin. Incubate with primary antibodies against CD1d and Pyk2, followed by fluorescently labeled secondary antibodies.

-

Imaging: Acquire images using a confocal microscope to visualize the co-localization of CD1d and Pyk2.[4]

Role of this compound in Other Signaling Contexts

Current research on the role of this compound in cell signaling is predominantly focused on its functions within the immune system. Extensive searches for its involvement as a direct receptor for bacterial or viral pathogens, or its role in non-immune cells such as neuronal or epithelial cells, have not yielded significant, well-documented signaling pathways. While some glycosphingolipids are known to act as receptors for pathogens, a similar role for iGb3 has not been established. The IgLON family of cell adhesion molecules in the nervous system bears some structural resemblance to immunoglobulins, but a direct link to iGb3 signaling has not been reported.[5][6] Therefore, the primary and currently understood significance of iGb3 in cell signaling remains within the realm of immunology.

This compound plays a multifaceted role in cell signaling, acting as both an initiator of adaptive immune responses and an amplifier of innate immunity. The canonical pathway involving iGb3 presentation by CD1d to NKT cells provides a compelling avenue for anti-cancer immunotherapies. The more recently discovered non-canonical CD1d reverse signaling pathway within APCs reveals a deeper, intrinsic role for iGb3 in modulating the inflammatory response to pathogens. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further investigate the intricate functions of this important glycosphingolipid and to explore its therapeutic potential. Future research may yet uncover additional roles for iGb3 in other physiological or pathological processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of iGb3 and iGb4 in melanoma B16F10-Nex2 cells and the iNKT cell-mediated antitumor effect of dendritic cells primed with iGb3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha Anomers of iGb3 and Gb3 Stimulate Cytokine Production by Natural Killer T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycolipid iGb3 feedback amplifies innate immune responses via CD1d reverse signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of IgLON Cell Adhesion Molecules in Neurodegenerative Diseases [mdpi.com]

- 6. The Role of IgLON Cell Adhesion Molecules in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoglobotriaose: A Potential Cell Surface Receptor in Modulating Immune Responses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoglobotriaose, a glycosphingolipid, and its ceramide-bound form, isoglobotriaosylceramide (iGb3), have garnered significant attention within the scientific community for their potential role as cell surface receptors, particularly in the realm of immunology. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its interaction with Natural Killer T (NKT) cells, the ensuing signaling cascades, and the experimental methodologies used to elucidate these functions. While the physiological relevance of iGb3 as an endogenous ligand in humans is a subject of ongoing debate due to the apparent lack of a functional iGb3 synthase, its ability to activate NKT cells when presented by the CD1d molecule is well-established, making it a valuable tool for studying immune regulation and a potential target for therapeutic intervention.

This compound and its Interaction with the NKT Cell Receptor

This compound is a trisaccharide with the structure Gal(α1-3)Gal(β1-4)Glc. In biological systems, it is typically found as the glycosphingolipid iGb3, where the this compound is attached to a ceramide lipid tail. The primary known function of iGb3 as a cell surface receptor is its role as a ligand for the T-cell receptor (TCR) of Natural Killer T (NKT) cells. This interaction is not direct but is mediated by the antigen-presenting molecule CD1d, a non-classical MHC class I-like molecule that specializes in presenting lipid antigens.[1]

The process begins with the loading of iGb3 onto CD1d molecules, which can occur on the cell surface or within endosomal compartments of antigen-presenting cells (APCs) like dendritic cells.[2][3] The iGb3-CD1d complex is then presented on the surface of the APC. NKT cells, characterized by a semi-invariant TCR, recognize this complex, leading to NKT cell activation.[4][5] This activation triggers a cascade of downstream signaling events, culminating in the rapid release of a variety of cytokines and the initiation of a broader immune response.[1][4]

The Controversy Surrounding Endogenous iGb3 in Humans

A significant point of discussion in the field is whether iGb3 serves as a natural, endogenous ligand for NKT cells in humans. Several studies have shown that humans lack a functional iGb3 synthase, the enzyme responsible for synthesizing iGb3.[6] This suggests that iGb3 may not be a primary physiological ligand for NKT cell development and activation in humans. However, the ability of synthetically produced iGb3 to activate human NKT cells is not disputed.[7] This makes iGb3 a valuable tool for probing NKT cell biology and a potential candidate for exogenous immunomodulatory therapies.

Quantitative Data on iGb3-Mediated NKT Cell Activation

The activation of NKT cells by iGb3 leads to the production of a variety of cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Interleukin-4 (IL-4). The quantity and profile of these cytokines can vary depending on the specific iGb3 analogue and the experimental conditions.

| Ligand | Concentration | Cell Type | Cytokine | Concentration (pg/mL) | Fold Change vs. Control | Reference |

| iGb3 | 1 µg/mL | Mouse NKT hybridoma (DN32.D3) | IL-2 | ~150 | - | [4] |

| iGb3 | 10 µg/mL | Mouse NKT hybridoma (DN32.D3) | IL-2 | ~250 | - | [4] |

| iGb3 | 100 ng/mL | Murine hepatic NKT cells | IFN-γ | Not specified | Baseline | [8] |

| 4'''-dh-iGb3 | 100 ng/mL | Murine hepatic NKT cells | IFN-γ | Not specified | Significantly higher than iGb3 | [8][9] |

| iGb3 | 100 ng/mL | Human Vα24 NKT cell line | IFN-γ | ~2000 | - | [7] |

| iGb3 | 100 ng/mL | Human Vα24 NKT cell line | IL-4 | ~100 | - | [7] |

Note: Data extracted from graphical representations are approximate.

Experimental Protocols

Protocol 1: In Vitro Stimulation of NKT Cells with iGb3

This protocol outlines the general procedure for stimulating NKT cells with iGb3 in vitro to assess their activation, primarily through cytokine production.

Materials:

-

NKT cell line (e.g., mouse DN32.D3 hybridoma) or isolated primary NKT cells

-

Antigen-presenting cells (APCs) expressing CD1d (e.g., dendritic cells or a CD1d-transfected cell line)

-

Synthetic iGb3

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

-

96-well cell culture plates

-

Cytokine detection assay (e.g., ELISA kit for IL-2, IFN-γ, or IL-4)

Procedure:

-

APC Preparation: Seed APCs in a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

-

iGb3 Loading: The following day, dilute the synthetic iGb3 to the desired concentrations in complete culture medium. Remove the old medium from the APCs and add the iGb3-containing medium. Incubate for at least 2 hours at 37°C to allow for loading onto CD1d molecules.

-

NKT Cell Addition: Add NKT cells to the wells containing the iGb3-loaded APCs at a 1:1 ratio (1 x 10⁵ NKT cells per well).

-

Co-culture: Incubate the co-culture for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

-

Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the supernatant for cytokine analysis.

-

Cytokine Quantification: Quantify the concentration of cytokines in the supernatant using a specific ELISA kit according to the manufacturer's instructions.[10][11]

Protocol 2: Quantification of Cytokine Production by ELISA

This protocol provides a general outline for a sandwich ELISA to measure cytokine concentrations in cell culture supernatants.

Materials:

-

ELISA plate pre-coated with a capture antibody specific for the cytokine of interest

-

Cell culture supernatants (from Protocol 1)

-

Recombinant cytokine standards

-

Biotinylated detection antibody specific for the cytokine

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent

-

Microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a serial dilution of the recombinant cytokine standard in assay diluent to generate a standard curve.

-

Plate Preparation: Wash the pre-coated ELISA plate several times with wash buffer.

-

Sample and Standard Incubation: Add the standards and experimental samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate thoroughly with wash buffer to remove unbound proteins.

-

Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Streptavidin-HRP Incubation: Add the streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

-

Washing: Repeat the washing step.

-

Substrate Development: Add the TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Stopping the Reaction: Add the stop solution to each well to quench the reaction.

-

Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the experimental samples.[10][11]

Signaling Pathways and Visualizations

The engagement of the NKT cell TCR by the iGb3-CD1d complex initiates a downstream signaling cascade that shares similarities with conventional T-cell activation but also has distinct features. Key signaling molecules involved include the Src family kinases Lck and Fyn, the Syk family kinase ZAP-70, and the adaptor proteins LAT (Linker for Activation of T cells) and SLP-76.

Figure 1: iGb3-Mediated NKT Cell Activation Signaling Pathway. This diagram illustrates the key molecular events following the recognition of the iGb3-CD1d complex by the NKT cell TCR.

Upon TCR engagement, the associated CD3 complex is phosphorylated by the Src family kinases Lck and Fyn. This creates docking sites for ZAP-70, which is subsequently phosphorylated and activated by Lck and/or Fyn. Activated ZAP-70 then phosphorylates the adaptor proteins LAT and SLP-76. Phosphorylated LAT and SLP-76 form a scaffold, known as the signalosome, which recruits other signaling molecules, including phospholipase C-gamma (PLC-γ). PLC-γ activation leads to the generation of second messengers, calcium flux, and the activation of downstream pathways such as the MAPK and NF-κB pathways, ultimately resulting in the transcription and secretion of cytokines.

Figure 2: Experimental Workflow for iGb3-NKT Cell Activation Assay. This flowchart outlines the key steps in a typical in vitro experiment to study the effects of iGb3 on NKT cell activation.

Conclusion

This compound, in the form of iGb3, serves as a potent activator of NKT cells through its presentation by CD1d. While its role as an endogenous ligand in humans remains a topic of investigation, its utility as an experimental tool and potential therapeutic agent is clear. The detailed understanding of its interaction with the NKT cell receptor, the subsequent signaling pathways, and the methodologies to study these processes are crucial for advancing our knowledge of immune regulation and for the development of novel immunotherapies. This guide provides a foundational resource for researchers and professionals in the field to explore the intriguing biology of this compound as a cell surface receptor.

References

- 1. Stimulation of Natural Killer T Cells by Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Normal development and function of invariant natural killer T cells in mice with isoglobotrihexosylceramide (iGb3) deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Temporal Regulation of Natural Killer T Cell Interferon Gamma Responses by β-Catenin-Dependent and -Independent Wnt Signaling [frontiersin.org]

- 4. Alpha Anomers of iGb3 and Gb3 Stimulate Cytokine Production by Natural Killer T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recognition of CD1d-restricted antigens by natural killer T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CD1d protein structure determines species-selective antigenicity of isoglobotrihexosylceramide (iGb3) to invariant NKT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Natural Killer Cells Downregulate Zap70 and Syk in Response to Prolonged Activation or DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical modification of iGb3 increases IFN-gamma production by hepatic NKT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 11. h-h-c.com [h-h-c.com]

Natural abundance of Isoglobotriaose in different species

An In-depth Technical Guide on the Natural Abundance of Isoglobotriaose in Different Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the natural abundance of this compound (iGb3), a glycosphingolipid of significant interest in immunology and cell biology. This document summarizes quantitative data, details experimental protocols for its detection, and visualizes its biosynthetic pathway.

Introduction to this compound (iGb3)

This compound is a trisaccharide with the structure Gal(α1-3)Gal(β1-4)Glc. When attached to a ceramide lipid anchor, it forms the glycosphingolipid isoglobotriaosylceramide (iGb3). It is a natural isomer of the more common globotriaosylceramide (Gb3), differing in the linkage of the terminal galactose residue. While Gb3 is relatively widespread in mammalian tissues, iGb3 has a much more restricted and species-specific distribution[1][2][3]. Its role as a potential endogenous ligand for invariant Natural Killer T (iNKT) cells has driven much of the research into its abundance and distribution[3][4][5].

Quantitative Abundance of this compound

The natural abundance of this compound is notably low in most mammalian tissues and varies significantly between species. The following tables summarize the available quantitative data from published scientific literature. It is important to note that the detection and quantification of iGb3 are challenging due to its low levels and the presence of the isobaric isomer Gb3[5].

Table 1: Natural Abundance of this compound (iGb3) in Murine (Mouse) Tissues

| Tissue/Cell Type | Strain | Concentration/Abundance | Notes | Reference |

| Dorsal Root Ganglion | C57BL/6J | ≈ 40 fmol/µg protein | The only tissue in control mice where iGb3 was detected. | [1] |

| Dorsal Root Ganglion | α-Gal A-/- (Fabry model) | 10 pmol/µg protein | 250-fold increase compared to wild type. | [1] |

| Thymus | C57BL/6J | Undetectable | --- | [1] |

| Dendritic Cells (Bone Marrow-derived) | C57BL/6J | Undetectable | --- | [1] |

| Other Tissues (Brain, Liver, Kidney, etc.) | C57BL/6J | Undetectable | --- | [1] |

| Bone Marrow-derived Dendritic Cells | --- | ~0.8% of Gb3 | Detected in both immature and mature DCs. | [6] |

Table 2: Natural Abundance of this compound (iGb3) in Rat Tissues

| Tissue/Cell Type | Abundance | Notes | Reference |

| Thymus | ≈ 5,000 copies/cell | Gb3 is present at ≈ 6,000 copies/cell. | [1] |

| Small Intestine (Nonepithelial residue) | Present | Restricted to the nonepithelial compartment. | [2] |

| Small Intestine (Epithelial cells) | Not detected | --- | [2] |

| Lens | Present | Identified as one of six major neutral glycosphingolipids. | [7] |

| Various Tissues (Intestine, Stomach, Kidney, Spleen, etc.) | Present | iGb4, a downstream metabolite, is also identified. | [1] |

Table 3: Natural Abundance of this compound (iGb3) in Human Tissues and Cells

| Tissue/Cell Type | Abundance | Notes | Reference |

| Thymus | Undetectable | --- | [1] |

| Dendritic Cells (Monocyte-derived) | 1.2% to 10.8% of iGb3/Gb3 isomer mixtures | Detected in cells from five different healthy donors. | [8] |

| Various Tissues | Undetectable | --- | [1] |

Table 4: Natural Abundance of this compound (iGb3) in Other Species

| Species | Tissue/Organ | Abundance | Notes | Reference |

| Pig | Heart, Liver, Pancreas, Kidney | Undetectable | --- | [8][9] |

| Dog | Small Intestine | Present | Found in a separate tissue compartment from the Forssman glycolipid. | [3] |

Biosynthesis of this compound

This compound is synthesized as part of the globo- and isoglobo-series of glycosphingolipid biosynthesis. The pathway begins with the synthesis of lactosylceramide (LacCer) from glucosylceramide (GlcCer). The key enzyme responsible for the synthesis of iGb3 is isoglobotriaosylceramide synthase (iGb3S), which adds a galactose residue in an α1-3 linkage to LacCer. This pathway is an alternative to the synthesis of Gb3, which is catalyzed by globotriaosylceramide synthase.

References

- 1. Implications for invariant natural killer T cell ligands due to the restricted presence of isoglobotrihexosylceramide in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycosphingolipids of rat tissues. Different composition of epithelial and nonepithelial cells of small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoglobotriosylceramide - Wikipedia [en.wikipedia.org]

- 4. Implications for invariant natural killer T cell ligands due to the restricted presence of isoglobotrihexosylceramide in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The Role of Glycosphingolipids in Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of neutral glycosphingolipids in rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lack of iGb3 and Isoglobo-Series Glycosphingolipids in Pig Organs Used for Xenotransplantation: Implications for Natural Killer T-Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Isogloboseries Glycosphingolipids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis pathway of isogloboseries glycosphingolipids (GSLs). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the fundamental aspects of glycosphingolipid metabolism and its potential therapeutic implications. This document details the enzymatic steps, substrates, and products involved in the synthesis of this class of molecules, with a particular focus on the key enzymes and their kinetic properties. Furthermore, it offers detailed experimental protocols for the study of this pathway, including enzyme expression and purification, activity assays, and analytical techniques for the characterization of isogloboseries GSLs.

Introduction to Isogloboseries Glycosphingolipids

Glycosphingolipids are integral components of eukaryotic cell membranes, where they play crucial roles in cell recognition, signaling, and adhesion. The isogloboseries is a specific class of GSLs characterized by a terminal galactose residue linked in an α1,3-glycosidic bond to the galactose of lactosylceramide. The simplest member of this series is isoglobotriaosylceramide (iGb3).

The biosynthesis of isogloboseries GSLs is of significant interest due to the immunomodulatory functions of its members. Notably, iGb3 has been proposed as an endogenous ligand for natural killer T (NKT) cells, a specialized subset of T lymphocytes involved in both innate and adaptive immunity. However, it is important to note that humans lack a functional enzyme for the synthesis of iGb3, making this pathway a point of divergence between humans and other mammals and a critical consideration in fields such as xenotransplantation.

The Biosynthetic Pathway of Isogloboseries Glycosphingolipids

The synthesis of isogloboseries GSLs begins with the formation of the central precursor, lactosylceramide (LacCer), and culminates in the generation of iGb3 and potentially more complex structures. The pathway involves a series of enzymatic reactions localized primarily in the Golgi apparatus.

Synthesis of Glucosylceramide (GlcCer)

The initial step in the biosynthesis of most GSLs, including the isogloboseries, is the synthesis of glucosylceramide. This reaction is catalyzed by glucosylceramide synthase (GCS) , an enzyme that transfers a glucose molecule from UDP-glucose to a ceramide backbone.

-

Enzyme: Glucosylceramide synthase (UGCG)

-

Substrates: Ceramide, UDP-glucose

-

Product: Glucosylceramide (GlcCer)

-

Cellular Location: Cytosolic face of the Golgi apparatus[1]

Synthesis of Lactosylceramide (LacCer)

Glucosylceramide is then converted to lactosylceramide by the action of lactosylceramide synthase . This enzyme adds a galactose residue from UDP-galactose to GlcCer. LacCer is a critical branchpoint in GSL biosynthesis, serving as the precursor for the globo-, lacto-, neolacto-, ganglio-, and isoglobo-series.

-

Enzyme: Lactosylceramide synthase (β-1,4-galactosyltransferase 5/6, B4GALT5/6)

-

Substrates: Glucosylceramide, UDP-galactose

-

Product: Lactosylceramide (LacCer)

-

Cellular Location: Lumen of the Golgi apparatus

Synthesis of Isoglobotriaosylceramide (iGb3)

The defining step in the isogloboseries pathway is the synthesis of isoglobotriaosylceramide (iGb3). This reaction is catalyzed by isoglobotriaosylceramide synthase (iGb3S) , also known as α1,3-galactosyltransferase 2 (A3GALT2). This enzyme transfers a galactose molecule from UDP-galactose to lactosylceramide via an α1,3-linkage.

-

Enzyme: Isoglobotriaosylceramide synthase (iGb3S, A3GALT2)

-

Substrates: Lactosylceramide, UDP-galactose

-

Product: Isoglobotriaosylceramide (iGb3)

-

Cellular Location: Golgi apparatus

It is crucial to reiterate that the gene encoding iGb3S in humans, A3GALT2, contains mutations that render the enzyme non-functional.

Quantitative Data on Enzyme Kinetics

Understanding the kinetic parameters of the enzymes in the isogloboseries biosynthetic pathway is essential for comprehending its regulation and for developing potential inhibitors or modulators.

| Enzyme | Substrate | Km | Vmax | kcat | Catalytic Efficiency (kcat/Km) | Organism/Source | Reference |

| Glucosylceramidase | p-nitrophenyl-β-D-glucopyranoside | 12.6 mM | 333 U/mg | - | - | Human leukocytes | [2] |

| Lactosylceramide Synthase (B4GALT5) | UDP-galactose | 214.4 µM | - | - | - | Human (expressed in HEK-293T cells) | [3] |

| Glucosylceramide (deuterated) | 2.47 µM | - | - | - | Human (expressed in HEK-293T cells) | [3] | |

| α-(1→3)-Galactosyltransferase (Bovine) | Lactosyl ceramide | - | - | - | Specific Activity: 0.065 mU/mg protein | Bovine thymus | [4] |

| Lactose | - | - | - | Specific Activity: 1.3 mU/mg protein | Bovine thymus | [4] | |

| α-(1→4)-Galactosyltransferase (N. meningitidis) | Lactosyl ceramide | - | - | - | Specific Activity: 7.6 mU/mg protein | Neisseria meningitidis (recombinant) | [4] |

| Human blood group B galactosyltransferase (GTB) | Lactosyl ceramide | - | - | - | Specific Activity: 0.0016 mU/mg protein | Human (recombinant) | [4] |

Note: Comprehensive kinetic data for iGb3S (A3galt2) is limited in the public domain. The provided data for bovine α-(1→3)-Galactosyltransferase acting on lactosyl ceramide offers an indication of the enzyme's activity with this substrate. Further research is needed to fully characterize the kinetics of iGb3S from various species.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of isogloboseries glycosphingolipids.

Expression and Purification of Recombinant Glycosyltransferases

The production of recombinant enzymes is crucial for in vitro studies of their activity and kinetics. The following are general protocols that can be adapted for the expression of enzymes like iGb3S.

-

Vector Construction: The cDNA encoding the glycosyltransferase of interest is cloned into a suitable bacterial expression vector, such as a pET vector containing an N- or C-terminal affinity tag (e.g., 6x-His tag).

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Culture Growth: A single colony is used to inoculate a small starter culture (e.g., 10 mL of LB medium with the appropriate antibiotic), which is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of culture medium.

-

Induction: The culture is grown at 37°C to an OD600 of 0.5-0.6. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 to 1.0 mM.

-

Expression: The induced culture is incubated for a further 3-4 hours at 37°C or overnight at a lower temperature (e.g., 16-20°C) to enhance protein solubility.

-

Cell Harvest: Cells are harvested by centrifugation. The cell pellet can be stored at -80°C until purification.

-

Recombinant Bacmid Generation: The gene of interest is cloned into a pFastBac vector, which is then transformed into DH10Bac E. coli to generate a recombinant bacmid via site-specific transposition.

-

Transfection of Insect Cells: The recombinant bacmid DNA is transfected into insect cells (e.g., Sf9 cells) to produce recombinant baculovirus.

-

Virus Amplification: The initial virus stock is amplified to a high titer.

-

Protein Expression: A large-scale culture of insect cells (e.g., Sf9 or High Five™ cells) is infected with the high-titer recombinant baculovirus at an appropriate multiplicity of infection (MOI).

-

Incubation: The infected cells are incubated at 27°C for 48-72 hours to allow for protein expression.

-

Cell Harvest: Cells are harvested by centrifugation.

-

Vector Construction: The cDNA of the glycosyltransferase is cloned into a mammalian expression vector, such as pcDNA3.1, often with an affinity tag.

-

Transfection: The expression vector is transfected into a suitable mammalian cell line (e.g., HEK293T or CHO cells) using a suitable transfection reagent (e.g., PEI).

-

Culture: Cells are cultured in appropriate medium for 48-72 hours to allow for protein expression.

-

Cell Harvest: Cells are harvested for purification of the recombinant protein.

-

Cell Lysis: The harvested cell pellet is resuspended in a suitable lysis buffer containing protease inhibitors. Cells are lysed by sonication or other appropriate methods.

-

Clarification: The cell lysate is clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins).

-

Washing: The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elution: The recombinant protein is eluted from the column using an elution buffer containing a high concentration of imidazole.

-

Dialysis/Buffer Exchange: The eluted protein is dialyzed against a suitable storage buffer.

-

Purity Assessment: The purity of the protein is assessed by SDS-PAGE.

Enzyme Activity Assays

This is a classic method for measuring glycosyltransferase activity.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM MES, pH 6.5)

-

Divalent cation (e.g., 20 mM MnCl₂)

-

Acceptor substrate (e.g., lactosylceramide)

-

Radiolabeled donor substrate (e.g., UDP-[¹⁴C]Galactose)

-

Purified recombinant enzyme or cell lysate

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 1-2 hours).

-

Reaction Termination: The reaction is stopped, for example, by the addition of a chloroform/methanol mixture.

-

Product Separation: The radiolabeled product is separated from the unreacted radiolabeled donor substrate using techniques like thin-layer chromatography (TLC) or solid-phase extraction.

-

Quantification: The amount of radioactivity incorporated into the product is quantified using a scintillation counter.

This is a more modern, non-radioactive method.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer and divalent cations as above.

-

Deuterated glucosylceramide (acceptor substrate).

-

UDP-galactose (donor substrate).

-

Enzyme source.

-

-

Incubation: Incubate at 37°C.

-

Reaction Termination and Extraction: Stop the reaction and extract the lipids.

-

LC-MS/MS Analysis: The deuterated lactosylceramide product is quantified by liquid chromatography-tandem mass spectrometry.

Analysis of Isogloboseries Glycosphingolipids

TLC is a fundamental technique for the separation and qualitative analysis of GSLs.

-

Lipid Extraction: Extract total lipids from cells or tissues using a chloroform/methanol/water mixture.

-

Sample Application: Apply the extracted lipid sample to a high-performance TLC (HPTLC) plate.

-

Development: Develop the TLC plate in a chamber containing an appropriate solvent system. For neutral GSLs, a common solvent system is chloroform/methanol/water (e.g., 65:25:4, v/v/v).

-

Visualization: Visualize the separated GSLs by spraying the plate with a suitable reagent and heating. Common reagents include orcinol-sulfuric acid (for neutral GSLs) or resorcinol-HCl (for gangliosides). The GSLs will appear as colored bands.

MS is a powerful tool for the structural characterization and quantification of GSLs.

-

Sample Preparation: Purify the GSL fraction from the total lipid extract.

-

Ionization: Ionize the GSLs using techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

Mass Analysis: Analyze the mass-to-charge ratio of the ions to determine the molecular weight of the GSLs.

-

Tandem MS (MS/MS): Fragment the parent ions to obtain structural information about the glycan sequence and the ceramide moiety. A sensitive method for the specific detection of iGb3 in the presence of its isomer Gb3 has been developed using multi-stage fragmentation (MSn) in an ion trap mass spectrometer[5].

Visualizations

Biosynthesis Pathway of Isogloboseries Glycosphingolipids

Caption: Biosynthesis pathway of isogloboseries glycosphingolipids.

Experimental Workflow for Recombinant Enzyme Production and Analysis

Caption: Experimental workflow for recombinant enzyme production and analysis.

Conclusion

The biosynthesis of isogloboseries glycosphingolipids is a concise and highly regulated pathway that culminates in the production of immunologically significant molecules. While the core enzymatic steps are well-defined, further research is needed to fully elucidate the kinetic properties of the key enzymes, particularly iGb3S, from various species. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate this pathway, characterize the enzymes involved, and explore the biological functions of isogloboseries GSLs. A deeper understanding of this biosynthetic route will be invaluable for advancing our knowledge of glycobiology and for the development of novel therapeutic strategies targeting GSL metabolism.

References

- 1. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic synthesis of Gb3 and iGb3 ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Isoglobotriaose and its Interaction with Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isoglobotriaose

This compound is a trisaccharide with the structure Galα1-3Galβ1-4Glc. It is an isomer of globotriaose (Galα1-4Galβ1-4Glc). In biological systems, this compound is often found as the glycan component of isoglobotriaosylceramide (iGb3), a glycosphingolipid present in mammalian tissues. While globotriaosylceramide (Gb3) is found in both epithelial and non-epithelial cells of the small intestine, iGb3 is restricted to the non-epithelial residue[1]. Glycosphingolipids, including iGb3, are integral components of cell membranes and are involved in cellular signaling processes. The interaction of these complex molecules with the gut microbiota is an emerging area of research with significant implications for host physiology and immunity.

The gut microbiome possesses a vast enzymatic repertoire capable of degrading complex carbohydrates and lipids that are indigestible by the host[2][3][4]. Bacteria from the phylum Bacteroidetes, in particular, are well-equipped to metabolize a wide range of glycans[2][3][4]. Furthermore, gut bacteria, including species like Bacteroides fragilis, are known to produce and metabolize sphingolipids, which can influence host immune responses[1][5][6][7][8]. Given the structural similarity of this compound to other glycans and its presence as part of a glycosphingolipid, it is highly probable that it undergoes metabolism by specific members of the gut microbiota, leading to the production of bioactive metabolites that can modulate host signaling pathways.

Interaction of this compound with Gut Microbiota

Direct studies on the metabolism of this compound by specific gut bacteria are limited. However, based on the known metabolic capabilities of the gut microbiota for similar glycosphingolipids and complex carbohydrates, a hypothetical metabolic pathway can be proposed. The interaction would likely involve a multi-step process initiated by the cleavage of the glycosidic bonds of the this compound moiety, followed by the breakdown of the ceramide backbone.

Microbial Metabolism of this compound

The degradation of isoglobotriaosylceramide (iGb3) by gut bacteria is expected to be a sequential process:

-

Deglycosylation: The initial and rate-limiting step would be the enzymatic cleavage of the trisaccharide from the ceramide lipid. This would be carried out by bacterial glycoside hydrolases (glycosidases). Specifically, α-galactosidases and β-glucosidases would be required to break down the Galα1-3Galβ1-4Glc structure. Genera such as Bacteroides and Bifidobacterium are known to possess a wide array of glycosidases capable of degrading complex glycans[9][10][11].

-

Fermentation of the Trisaccharide: Once liberated, the this compound would be available for fermentation by saccharolytic bacteria. The monosaccharides (galactose and glucose) would be metabolized through pathways like the pentose phosphate pathway, ultimately leading to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate[12].

-

Metabolism of the Ceramide Backbone: The remaining ceramide lipid could be further metabolized. Some gut bacteria can utilize fatty acids, and the sphingoid long-chain base could potentially enter bacterial metabolic pathways. It has been shown that sphingolipids produced by gut bacteria can be absorbed by the host and influence host lipid metabolism, suggesting a complex interplay between bacterial and host sphingolipid pools[6][7][13][14].

Key Microbial Players and Enzymes